H-L-Lys(2-N3-Z)-OH: A Comprehensive Technical Guide to Structure, Properties, and Bioorthogonal Applications
H-L-Lys(2-N3-Z)-OH: A Comprehensive Technical Guide to Structure, Properties, and Bioorthogonal Applications
Executive Summary
In the rapidly evolving fields of synthetic biology and proteomics, the ability to engineer proteins with atomic precision is paramount. H-L-Lys(2-N3-Z)-OH , formally known as
As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical descriptions. Here, we will dissect the causality behind the molecular design of AzZLys, the engineering of the translational machinery required to encode it, and the self-validating experimental protocols necessary for its successful application in drug development and structural biology.
Chemical Structure and Physicochemical Properties
The structural brilliance of AzZLys lies in its orthogonal reactivity. The core is an L-lysine backbone, allowing it to be seamlessly integrated into peptide chains. The
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | (2S)-2-amino-6-[(2-azidophenyl)methoxycarbonylamino]hexanoic acid |
| Common Synonyms | AzZLys, H-Lys(Z(2-N3))-OH, o-Az-Z-Lys |
| CAS Number | 1131963-69-3[] |
| Molecular Formula | C |
| Molecular Weight | 321.34 g/mol [] |
| Solubility | Soluble in DMSO, 0.1 M NaOH; sparingly soluble in pure water. |
| Storage Conditions | 2-8 °C. Must be protected from light and reducing agents (e.g., DTT, BME) to prevent premature azide degradation[]. |
Mechanistic Pathways: Bioorthogonality and Traceless Uncaging
The azide functionality of AzZLys is biologically inert, meaning it will not cross-react with endogenous cellular nucleophiles or electrophiles. However, it can be selectively targeted in vitro or in vivo through two distinct mechanistic pathways:
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Cycloaddition (Click Chemistry): The azide reacts with alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) to form a stable triazole linkage. This is ideal for attaching fluorophores, PEG chains, or targeting ligands.
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Staudinger Reduction and Traceless Uncaging: When treated with a water-soluble phosphine (e.g., TCEP), the azide is reduced to a primary amine. Because this new amine is ortho to the benzyloxycarbonyl linkage, it triggers a spontaneous, self-immolative 1,4-elimination cascade. This cascade releases CO
and a 2-aminobenzyl alcohol byproduct, perfectly restoring the native, positively charged -amine of the lysine residue[3]. This mechanism is highly prized for "uncaging" enzymes or signaling proteins that have been artificially inactivated by the bulky AzZLys modification.
Figure 1: Divergent bioorthogonal reaction pathways of AzZLys for either stable bioconjugation or traceless protein uncaging.
Genetic Code Expansion (GCE): Engineering the Translation Machinery
To incorporate AzZLys into a protein, we cannot rely on the native host machinery. We must hijack the translation system using an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.
The wild-type Pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei is naturally evolved to recognize pyrrolysine, which is significantly smaller than AzZLys[2][4]. To accommodate the bulky o-azidobenzyloxycarbonyl group, the PylRS active site must be structurally expanded.
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The Y384F Mutation: Removes the hydroxyl group of Tyrosine 384, expanding the depth of the binding pocket to accommodate larger carbamate derivatives[2].
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The Y306A Mutation: Truncates the bulky aromatic ring of Tyrosine 306 to a small methyl group (Alanine). This specific structure-based mutation drastically increases the lateral volume of the pocket, allowing the large benzyloxycarbonyl (Z) ring to fit without steric clash[2].
Together, the PylRS(Y306A/Y384F) double mutant exhibits high-fidelity aminoacylation of tRNA
Figure 2: The Genetic Code Expansion workflow for site-specific incorporation of AzZLys.
Self-Validating Experimental Protocols
A protocol is only as good as its controls. The following methodologies are designed as self-validating systems to ensure scientific integrity and prevent false positives caused by endogenous tRNA misacylation.
Protocol A: Site-Specific Incorporation of AzZLys in E. coli
-
Plasmid Transformation: Co-transform E. coli BL21(DE3) with your target protein plasmid (containing a TAG mutation at the desired site) and a pEVOL plasmid encoding the PylRS(Y306A/Y384F)/tRNA
pair. -
Culture Preparation: Inoculate a starter culture and grow overnight. Dilute 1:100 into fresh LB media containing appropriate antibiotics. Grow at 37°C until OD
reaches 0.6. -
The Critical Bifurcation (Self-Validation Checkpoint): Split the culture into two identical flasks:
-
Flask 1 (+AzZLys): Add AzZLys to a final concentration of 1-2 mM. (Causality: Cellular uptake of bulky UAAs is diffusion-limited. High extracellular concentration drives the equilibrium toward intracellular accumulation, preventing the ribosome from stalling).
-
Flask 2 (-AzZLys): Add an equivalent volume of solvent (e.g., dilute NaOH or DMSO).
-
-
Induction: Induce both cultures with 1 mM IPTG (for the target protein) and 0.2% Arabinose (to induce the orthogonal synthetase). Incubate at 30°C for 12-16 hours.
-
Validation via SDS-PAGE: Purify both lysates via Ni-NTA chromatography.
-
Integrity Check: The +AzZLys lane must show the full-length protein. The -AzZLys lane must only show a truncated fragment. If full-length protein appears in the negative control, the orthogonal system is compromised (misacylation with natural amino acids).
-
Protocol B: Traceless Uncaging via Staudinger Reduction
-
Buffer Exchange: Dialyze the purified AzZLys-protein into a strictly amine-free and reducing-agent-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). (Causality: Residual DTT or BME from purification will prematurely reduce the azide, while primary amines in Tris buffers can interfere with downstream mass spectrometry).
-
Reduction Initiation: Add 20-50 molar equivalents of Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubation: Incubate at 37°C for 2 to 4 hours.
-
Verification: Confirm the loss of the o-azidobenzyloxycarbonyl mass (-176 Da) via Intact Mass Spectrometry (LC-MS) to validate the restoration of the wild-type lysine residue.
Comparative Analysis of Lysine Derivatives
To justify the selection of AzZLys over other commercially available lysine derivatives, researchers must weigh the required PylRS mutations against the desired downstream application.
Table 2: Comparison of Genetically Encoded Lysine Derivatives
| UAA | Required PylRS Mutant | Primary Application | Cleavability / Uncaging Mechanism |
| BocLys | Wild-type or Y384F | Structural probing | Acidic (TFA) - Not compatible with folded proteins[2]. |
| AlocLys | Y384F | Cross-coupling | Pd-catalyzed deprotection (Requires heavy metals)[2]. |
| AzZLys | Y306A/Y384F | Click chemistry & Uncaging | Phosphine-mediated (Staudinger reduction) - Highly bioorthogonal[2][3]. |
| o-Nitrobenzyl-Lys | Specific engineered mutants | Photo-uncaging | UV Light (365 nm) - Limited tissue penetration in vivo. |
References
-
Yanagisawa, T., et al. "Multistep engineering of pyrrolysyl-tRNA synthetase to genetically encode N(epsilon)-(o-azidobenzyloxycarbonyl) lysine for site-specific protein modification". Chemistry & Biology, 2008. Available at:[Link]
-
Wan, W., et al. "The Pyrrolysine Translational Machinery as a Genetic-Code Expansion Tool". PubMed Central (NIH). Available at:[Link]
-
Lang, K. "Modulation of protein function on demand". mediaTUM - Technische Universität München. Available at:[Link]
Sources
- 2. Multistep engineering of pyrrolysyl-tRNA synthetase to genetically encode N(epsilon)-(o-azidobenzyloxycarbonyl) lysine for site-specific protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. The Pyrrolysine Translational Machinery as a Genetic-Code Expansion Tool - PMC [pmc.ncbi.nlm.nih.gov]
